beta-Nicotyrine L-tartrate beta-Nicotyrine L-tartrate
Brand Name: Vulcanchem
CAS No.: 4315-37-1
VCID: VC0135913
InChI: InChI=1S/C10H10N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2-8H,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
SMILES: CN1C=CC=C1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C14H16N2O6
Molecular Weight: 308.29

beta-Nicotyrine L-tartrate

CAS No.: 4315-37-1

Cat. No.: VC0135913

Molecular Formula: C14H16N2O6

Molecular Weight: 308.29

* For research use only. Not for human or veterinary use.

beta-Nicotyrine L-tartrate - 4315-37-1

Specification

CAS No. 4315-37-1
Molecular Formula C14H16N2O6
Molecular Weight 308.29
IUPAC Name (2R,3R)-2,3-dihydroxybutanedioic acid;3-(1-methylpyrrol-2-yl)pyridine
Standard InChI InChI=1S/C10H10N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2-8H,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Standard InChI Key PTXGRAGZPFUOEG-LREBCSMRSA-N
SMILES CN1C=CC=C1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Introduction

Chemical Identity and Structure

Beta-Nicotyrine L-tartrate is known by its systematic name 3-(1-Methyl-1H-pyrrol-2-yl)pyridine (2R,3R)-2,3-Dihydroxybutanedioate . This chemical compound represents the L-tartrate salt of beta-Nicotyrine, combining the parent alkaloid with L-tartaric acid to form a stable salt complex.

Physical and Chemical Properties

Beta-Nicotyrine L-tartrate possesses specific physicochemical properties that make it valuable for research applications. The compound is characterized by the following parameters:

PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₆
Molecular Weight308.28664 g/mol
CAS Registry Number4315-37-1
Physical AppearancePowder or liquid (depending on preparation)
Parent Compound FormulaC₁₀H₁₀N₂
Parent Compound MW158.2 g/mol
Parent Compound CAS487-19-4
Relative Density1.31 g/cm³ (parent compound)

The compound consists of beta-Nicotyrine moiety combined with L-tartaric acid through salt formation . This structural arrangement enhances certain properties like stability and potentially modifies solubility characteristics compared to the free base form.

Structural Characteristics

The structure of beta-Nicotyrine L-tartrate features the characteristic pyridine-pyrrole ring system of beta-Nicotyrine combined with the tartrate moiety. The parent compound contains a 3-(1-methylpyrrol-2-yl)pyridine structure, which is structurally related to nicotine but features a pyrrole ring instead of the pyrrolidine ring found in nicotine . When combined with L-tartaric acid, it forms a salt that retains the key structural features of both components.

Synthesis and Formation

Biosynthetic Pathway

Research indicates that beta-Nicotyrine is formed through the Monoamine Oxidase B (MAO-B) catalyzed oxidation of nicotine derivatives. Specifically, studies have demonstrated the MAO-B catalyzed oxidation of (S)-Nicotine A¹′,5′-Iminium bis perchlorate to beta-Nicotyrine . This enzymatic transformation represents an important step in nicotine metabolism and has been characterized using various analytical techniques.

Pharmacological Properties and Biological Activities

Enzymatic Interactions

Beta-Nicotyrine demonstrates significant interactions with enzymatic systems, particularly:

  • It is produced through MAO-B catalyzed oxidation of nicotine derivatives

  • It binds to unreduced liver cytochrome P-450 systems

  • It undergoes NADPH-dependent metabolism to form additional metabolites

  • It is processed differently in liver and lung microsomal systems

These enzymatic interactions provide insights into the metabolic fate of nicotine and related compounds in biological systems.

Metabolic Pathways

Studies have investigated the metabolic pathways involving beta-Nicotyrine, revealing:

Metabolic ProcessFindingsAnalytical Method
MAO-B catalyzed oxidationFormation of beta-Nicotyrine from nicotine iminium ionHPLC-UV, GC-MS
Microsomal metabolismFormation of hydroxylated metabolitesHPLC with radiochemical detection
pH-dependent kineticsOptimal enzymatic activity at specific pH rangesSpectrophotometric analysis
Stability of metabolitesVariable stability under different pH conditionsHPLC analysis

The metabolism of beta-Nicotyrine appears to vary depending on experimental conditions, enzyme sources, and pH conditions, suggesting complex metabolic pathways .

Research Applications and Findings

Metabolic Studies

Beta-Nicotyrine L-tartrate has been utilized extensively in research related to nicotine metabolism. Key findings include:

  • The kinetics of MAO-B catalyzed oxidation of nicotine derivatives to beta-Nicotyrine has been characterized

  • The pH dependence of this enzymatic transformation has been established

  • The concentration-dependent effects of MAO-B on the formation of beta-Nicotyrine have been documented

  • The inhibition of this process by compounds like pargyline has been investigated

These studies provide detailed insights into the enzymatic mechanisms involved in nicotine metabolism and the role of beta-Nicotyrine in these pathways.

Analytical Characterization

Sophisticated analytical techniques have been employed to characterize beta-Nicotyrine and its derivatives:

  • HPLC with UV detection has been used for separation and identification of beta-Nicotyrine and its metabolites

  • Capillary GC-EI Mass Spectrometry has confirmed the structural identity of beta-Nicotyrine formed from enzymatic reactions

  • HPLC-CAD/MS (Collisionally Activated Dissociation/Mass Spectrometry) has provided detailed structural information

  • UV Diode Array Spectroscopy has characterized the spectral properties of beta-Nicotyrine and its metabolites

  • Deuterium exchange experiments have investigated reaction mechanisms involving beta-Nicotyrine

These analytical approaches have established the chemical identity and metabolic fate of beta-Nicotyrine in various experimental systems.

Effects of Enzyme Inducers

Research has investigated how various enzyme inducers affect the metabolism of beta-Nicotyrine, including:

  • Phenobarbital pretreatment effects on liver microsomal metabolism of beta-Nicotyrine

  • 3-Methylcholanthrene pretreatment impacts on metabolic pathways

  • TCDD and Aroclor 1260 effects on lung microsomal metabolism of beta-Nicotyrine

These studies help identify the specific cytochrome P-450 isozymes involved in beta-Nicotyrine metabolism and factors that may modulate its biotransformation.

SupplierAssay PurityPhysical FormStorage RecommendationsMinimum Order
Zibo Hangyu Biotechnology99%Powder or liquidDry, dark, ventilated place10 grams
Chemlyte Solutions99.0%LiquidTightly closed in dry, cool place100 grams
Weifang Yangxu Group99%Not specifiedCool storage1 milligram
BOC Sciences97%White to light yellow crystal powderRoom temperature, sealed wellNot specified

These commercial preparations typically offer high purity (97-99%) and are available in various quantities suitable for research applications .

Pack SizePrice (USD)Availability
1 mg$129In Stock
5 mg$363In Stock
10 mg$583In Stock
25 mg$916In Stock
50 mg$1,230In Stock
100 mg$1,660In Stock
500 mg$3,330In Stock

This pricing information indicates the relative value and commercial availability of beta-Nicotyrine for research purposes .

Analytical Methods for Characterization

Chromatographic Techniques

Multiple chromatographic methods have been employed to analyze beta-Nicotyrine L-tartrate:

  • Reversed-phase HPLC has separated beta-Nicotyrine from other nicotine metabolites

  • HPLC coupled with UV detection has identified beta-Nicotyrine and its metabolites

  • HPLC with radiochemical detection has tracked labeled compounds in metabolism studies

These chromatographic approaches enable precise identification and quantification of beta-Nicotyrine in complex biological matrices.

Spectroscopic Methods

Spectroscopic techniques have provided structural information about beta-Nicotyrine:

  • UV diode array analysis has characterized the spectral properties of beta-Nicotyrine and its metabolites

  • Differences in UV spectra between beta-Nicotyrine and its metabolic products have been documented

These spectroscopic methods complement chromatographic techniques for comprehensive characterization.

Mass Spectrometry

Mass spectrometric techniques have provided detailed structural information:

  • Capillary GC-EI mass spectra have confirmed the identity of beta-Nicotyrine formed from enzymatic reactions

  • HPLC-CAD/MS has been used for detailed structural characterization of beta-Nicotyrine and its derivatives

  • Chemical ionization mass spectrometry (CI/MS) has characterized metabolites and decomposition products

These mass spectrometric approaches have been crucial for elucidating the structure and metabolic fate of beta-Nicotyrine.

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